P2X7 Receptor Antagonism: Fragment Potency vs. Lead Compound 32
N-[(1H-pyrazol-4-yl)methyl]acetamide inhibits P2X7 receptor-mediated ethidium bromide uptake in human THP-1 cells with an IC50 of 4.96 µM (4960 nM) [1]. This potency is approximately 25-fold weaker than the optimized lead compound 32 from the same chemical series, which has a reported IC50 of ~200 nM in a rat P2X7 ethidium bromide accumulation assay [2]. The compound's modest activity confirms it as a fragment-sized starting point suitable for structure-based lead optimization.
| Evidence Dimension | P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | 4960 nM |
| Comparator Or Baseline | Compound 32: ~200 nM |
| Quantified Difference | Target compound is ~25-fold less potent |
| Conditions | Human THP-1 cells, BzATP-induced YO-PRO-1 iodide uptake vs. rat P2X7 ethidium bromide accumulation |
Why This Matters
The 25-fold potency gap defines the compound as a fragment hit rather than an advanced lead, which is critical for selecting the appropriate stage of drug discovery research.
- [1] BindingDB Entry BDBM50249041 (CHEMBL4081253): P2X7 Antagonist Activity (IC50 4.96 µM) in Human THP1 Cells. View Source
- [2] Beswick PJ, Billinton A, Chambers LJ, et al. Synthesis and structure–activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor. Bioorg Med Chem Lett. 2010;20(10):3161-3164. View Source
